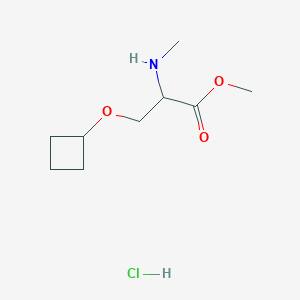
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2225146-87-0 . It has a molecular weight of 190.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is 1S/C6H10N4O.ClH/c7-1-5-2-10(9-8-5)6-3-11-4-6;/h2,6H,1,3-4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
In heterocyclic chemistry, four-membered saturated heterocycles containing one nitrogen or oxygen atom are known as azetidines and oxetanes , respectively . These compact ring structures have diverse applications in both natural and synthetic products. Let’s explore some of the unique fields where this compound finds relevance:
Materials Science and Polymer Chemistry: Oxetane derivatives exhibit unique reactivity and stability, making them valuable in materials science:
Organic Synthesis and Catalysis: The compound’s reactivity allows for diverse synthetic transformations:
Biomedical Imaging: The compound’s unique structure can be exploited for imaging purposes:
Conclusion
The compound “(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” holds immense potential across these diverse fields. Its dual-ring structure opens up exciting avenues for further research and innovation. If you’d like more detailed information on any specific application, feel free to ask
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[1-(oxetan-3-yl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-1-5-2-10(9-8-5)6-3-11-4-6;/h2,6H,1,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATQGDHCRTWBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)
![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)



![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)


![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)
